
(2-Methyl-1,3-dithiolan-2-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde is an organic compound that belongs to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms and one oxygen atom. The presence of the dithiolane ring imparts unique chemical properties to the compound, making it useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde can be synthesized through the reaction of 2-methyl-1,3-propanedithiol with acetaldehyde in the presence of a Lewis acid catalyst. The reaction typically proceeds under mild conditions, with the Lewis acid facilitating the formation of the dithiolane ring. Common Lewis acids used in this reaction include zinc chloride and boron trifluoride.
Industrial Production Methods
In industrial settings, the synthesis of 2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of a Lewis acid catalyst is also common in industrial production, with the catalyst being recycled to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: Reduction of the compound can yield the corresponding alcohol.
Substitution: The dithiolane ring can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted dithiolanes, depending on the nucleophile used.
科学的研究の応用
2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde involves its interaction with various molecular targets. The dithiolane ring can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect the function of enzymes and other proteins, potentially leading to antimicrobial and antifungal effects. The compound may also interact with other cellular components, disrupting normal cellular processes and leading to cell death.
類似化合物との比較
2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde can be compared with other similar compounds, such as:
1,3-dithianes: These compounds also contain a five-membered ring with two sulfur atoms but differ in the position of the sulfur atoms.
1,3-dithiolanes: Similar to 2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde, these compounds contain a dithiolane ring but may have different substituents.
The uniqueness of 2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde lies in its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
65726-46-7 |
|---|---|
分子式 |
C6H10OS2 |
分子量 |
162.3 g/mol |
IUPAC名 |
2-(2-methyl-1,3-dithiolan-2-yl)acetaldehyde |
InChI |
InChI=1S/C6H10OS2/c1-6(2-3-7)8-4-5-9-6/h3H,2,4-5H2,1H3 |
InChIキー |
BDXURHBSIJAKPZ-UHFFFAOYSA-N |
正規SMILES |
CC1(SCCS1)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


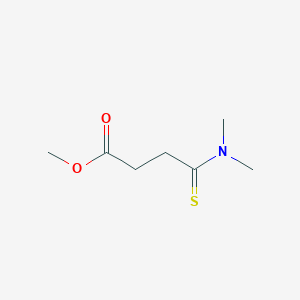
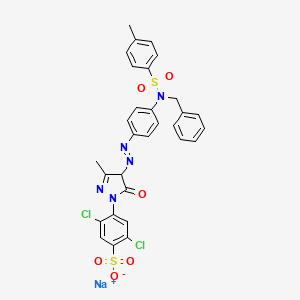
![Cyclohexylidene[(propan-2-yl)amino]acetonitrile](/img/structure/B14464919.png)
![1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene](/img/structure/B14464920.png)
![2-[(Diethoxyacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14464923.png)
![1-[3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14464924.png)
![[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]prop-2-en-1-ylcyanamide](/img/structure/B14464932.png)
![2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate](/img/structure/B14464937.png)
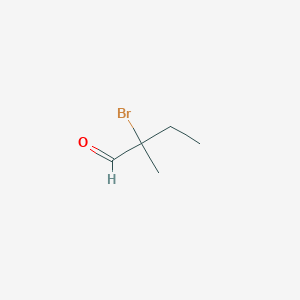
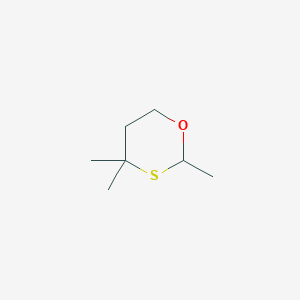

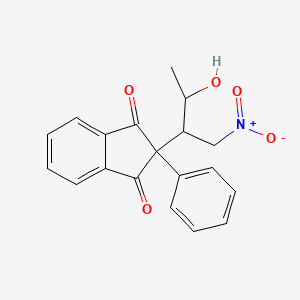
![decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate](/img/structure/B14464970.png)

